molecular formula C10H9F3O3 B8587444 methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate CAS No. 959632-21-4

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate

Cat. No.: B8587444
CAS No.: 959632-21-4
M. Wt: 234.17 g/mol
InChI Key: RUDDPYMBSUULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is a fluorinated organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-Hydroxymethyl-2-trifluoromethylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-Hydroxymethyl-2-trifluoromethylbenzoic acid+MethanolH2SO44-Hydroxymethyl-2-trifluoromethylbenzoic acid methyl ester+Water\text{4-Hydroxymethyl-2-trifluoromethylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxymethyl-2-trifluoromethylbenzoic acid+MethanolH2​SO4​​4-Hydroxymethyl-2-trifluoromethylbenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid.

    Reduction: 4-Hydroxymethyl-2-trifluoromethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-trifluoromethylbenzoic acid: Lacks the ester group, making it less lipophilic.

    4-Methyl-2-trifluoromethylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    4-Fluoro-2-trifluoromethylbenzoic acid:

Uniqueness

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and bioavailability.

Properties

CAS No.

959632-21-4

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4,14H,5H2,1H3

InChI Key

RUDDPYMBSUULPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxymethyl-2-trifluoromethyl-benzoic acid (Example I8) (9.07 g) in methanol (250 ml) was added toluene (250 ml) and concentrated sulfuric acid (4.5 ml). The reaction mixture was stirred at 80° C. for 16 hours. The methanol was removed and the residue diluted with aqueous sodium hydrogen carbonate (saturated) (150 ml) and ethyl acetate (150 ml). The phases were separated and the aqueous layer was extracted with more ethyl acetate (2×150 ml). The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated to give 4-hydroxymethyl-2-trifluoromethyl-benzoic acid methyl ester (5.97 g) as a colorless oil. 1H-NMR (CDCl3, 400 MHz): 8.76-7.27 (m, 3H), 4.78 (s, 2H), 3.93 (s, 3H), 2.5 (br s, 1H).
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.